molecular formula C14H22N6O3 B15213293 5'-Deoxy-5'-[methyl(propan-2-yl)amino]adenosine CAS No. 70156-29-5

5'-Deoxy-5'-[methyl(propan-2-yl)amino]adenosine

Cat. No.: B15213293
CAS No.: 70156-29-5
M. Wt: 322.36 g/mol
InChI Key: CULLPUHNUGPVEB-IDTAVKCVSA-N
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Description

The compound (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((isopropyl(methyl)amino)methyl)tetrahydrofuran-3,4-diol is a complex organic molecule with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a purine base attached to a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((isopropyl(methyl)amino)methyl)tetrahydrofuran-3,4-diol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives with glycine or other amino acids.

    Attachment to Tetrahydrofuran Ring: The purine base is then attached to a tetrahydrofuran ring through glycosylation reactions, often using Lewis acids as catalysts.

    Introduction of Amino Groups: The amino groups are introduced via nucleophilic substitution reactions, where suitable amine precursors react with the intermediate compounds.

    Final Modifications: The isopropyl(methyl)amino group is added in the final steps through reductive amination or similar reactions.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the purine base to its dihydro or tetrahydro forms, altering its electronic properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Lewis acids like aluminum chloride for glycosylation reactions.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a nucleoside analog. It can be incorporated into nucleic acids, affecting their stability and function, making it a valuable tool for genetic and enzymatic studies.

Medicine

Medically, the compound shows promise as an antiviral and anticancer agent. Its ability to interfere with nucleic acid synthesis makes it a candidate for drug development, particularly in the treatment of viral infections and certain cancers.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and pharmaceuticals. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The compound exerts its effects primarily through interactions with nucleic acids. It can be incorporated into DNA or RNA, disrupting their normal function. This incorporation can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar purine base.

    2’-Deoxyadenosine: A deoxyribonucleoside analog with similar structural features.

    Vidarabine: An antiviral drug with a similar purine base but different sugar moiety.

Uniqueness

What sets (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((isopropyl(methyl)amino)methyl)tetrahydrofuran-3,4-diol apart is its unique combination of functional groups and stereochemistry. This uniqueness enhances its reactivity and broadens its range of applications compared to similar compounds.

Properties

CAS No.

70156-29-5

Molecular Formula

C14H22N6O3

Molecular Weight

322.36 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[methyl(propan-2-yl)amino]methyl]oxolane-3,4-diol

InChI

InChI=1S/C14H22N6O3/c1-7(2)19(3)4-8-10(21)11(22)14(23-8)20-6-18-9-12(15)16-5-17-13(9)20/h5-8,10-11,14,21-22H,4H2,1-3H3,(H2,15,16,17)/t8-,10-,11-,14-/m1/s1

InChI Key

CULLPUHNUGPVEB-IDTAVKCVSA-N

Isomeric SMILES

CC(C)N(C)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

CC(C)N(C)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Origin of Product

United States

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